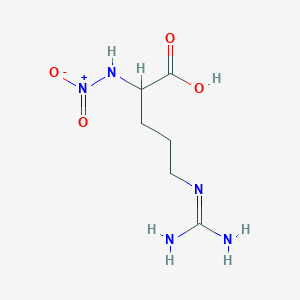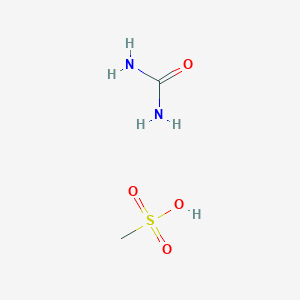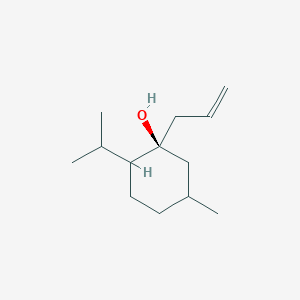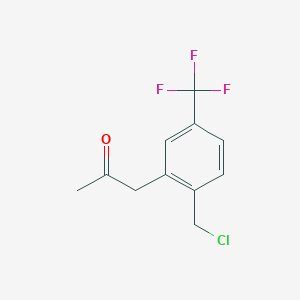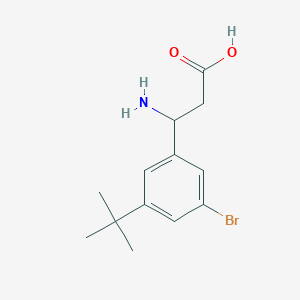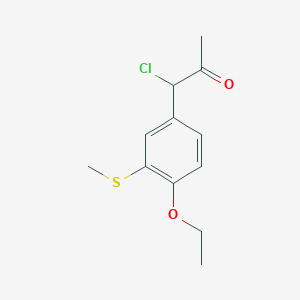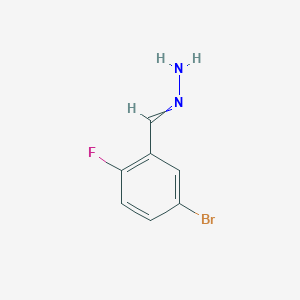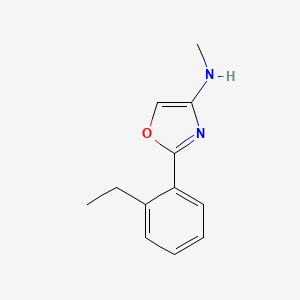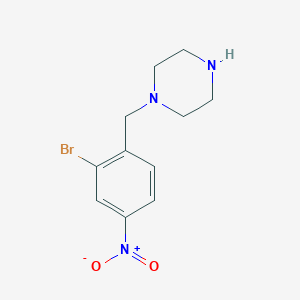
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-(trifluoromethoxy)thiophenol with an appropriate butanoic acid derivative. This reaction is usually carried out under basic conditions using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the butanoic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
3-[4-(Trifluoromethoxy)phenyl]butanoic acid: Similar but lacks the thioether linkage.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is unique due to the presence of both the trifluoromethoxy group and the thioether linkage, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
2055840-98-5 |
|---|---|
Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-8-3-1-4-9(7-8)18-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) |
InChI Key |
JCVDODOVCGLPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


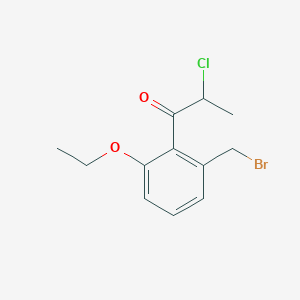
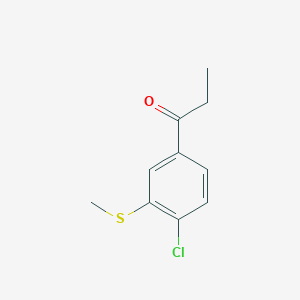
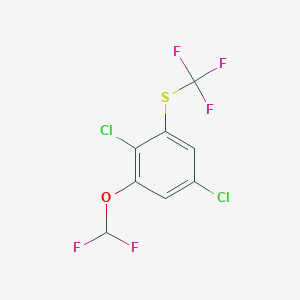
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
